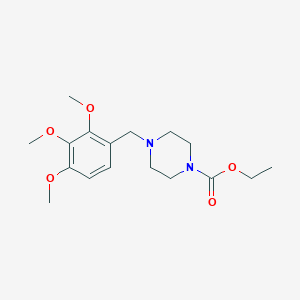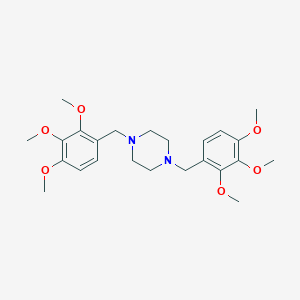
1-N-propylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-propylbenzene-1,3-diamine is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This compound is characterized by a benzene ring substituted with a propyl group and two amine groups at the 1 and 3 positions. It is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
The synthesis of 1-N-propylbenzene-1,3-diamine can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene followed by reduction and amination steps . The general steps are as follows:
Friedel-Crafts Acylation: Benzene reacts with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form propylbenzene.
Reduction: The propylbenzene is then subjected to reduction conditions to introduce the amine groups. This can be achieved using reagents like lithium aluminum hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-N-propylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can undergo nitration, sulfonation, or halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-N-propylbenzene-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound is used in biochemical research to study enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-N-propylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The benzene ring provides a hydrophobic environment that can interact with hydrophobic pockets in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
1-N-propylbenzene-1,3-diamine can be compared with other similar compounds such as:
1-N-ethylbenzene-1,3-diamine: Similar structure but with an ethyl group instead of a propyl group.
1-N-methylbenzene-1,3-diamine: Contains a methyl group instead of a propyl group.
1-N-butylbenzene-1,3-diamine: Features a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific propyl substitution, which can influence its reactivity and interactions compared to its ethyl, methyl, or butyl counterparts .
Propriétés
IUPAC Name |
3-N-propylbenzene-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXISGCAONOYOFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475739 |
Source


|
| Record name | 1-N-propylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155525-49-8 |
Source


|
| Record name | 1-N-propylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














